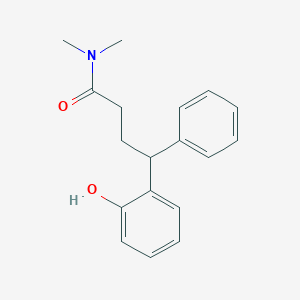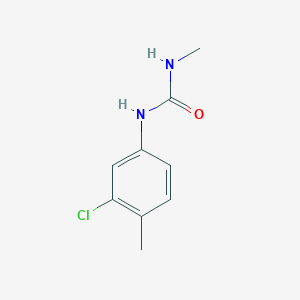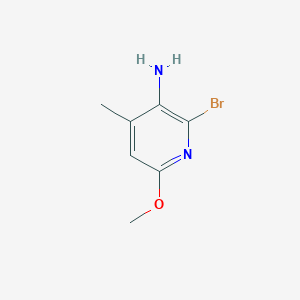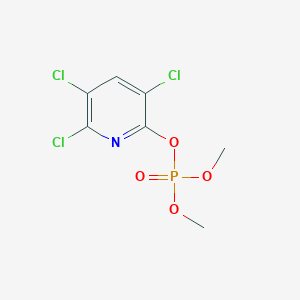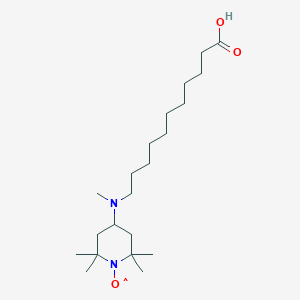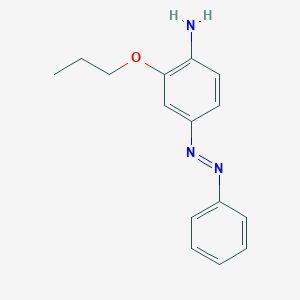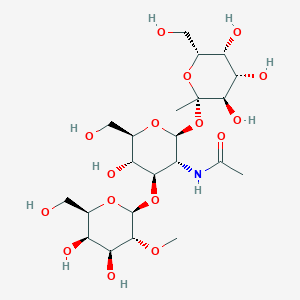![molecular formula C10H15NO B164993 [3-Amino-4-(propan-2-yl)phenyl]methanol CAS No. 130766-93-7](/img/structure/B164993.png)
[3-Amino-4-(propan-2-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-4-(propan-2-yl)phenyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [3-Amino-4-(propan-2-yl)phenyl]methanol is not well understood. However, it has been proposed that it may act through the inhibition of enzymes involved in the inflammatory response, or through the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that [3-Amino-4-(propan-2-yl)phenyl]methanol has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to induce apoptosis in cancer cells. Additionally, it has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [3-Amino-4-(propan-2-yl)phenyl]methanol in lab experiments include its low toxicity and potential for use in various fields. However, its limitations include its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
For research on [3-Amino-4-(propan-2-yl)phenyl]methanol include further investigation of its mechanism of action, as well as its potential applications in drug development, organic synthesis, and material science. Additionally, studies on its toxicity and pharmacokinetics may provide valuable information for its use in clinical settings.
Synthesemethoden
[3-Amino-4-(propan-2-yl)phenyl]methanol can be synthesized by the reaction of 3-nitroacetophenone with isopropylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product can be isolated and purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
[3-Amino-4-(propan-2-yl)phenyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated for its anti-cancer and anti-inflammatory properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
130766-93-7 |
|---|---|
Produktname |
[3-Amino-4-(propan-2-yl)phenyl]methanol |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(3-amino-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-5,7,12H,6,11H2,1-2H3 |
InChI-Schlüssel |
JNCRNRKEOXWCNM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)CO)N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)CO)N |
Synonyme |
Benzenemethanol, 3-amino-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



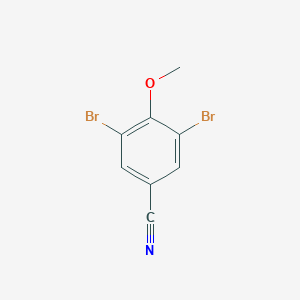
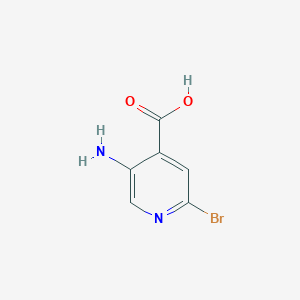

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
